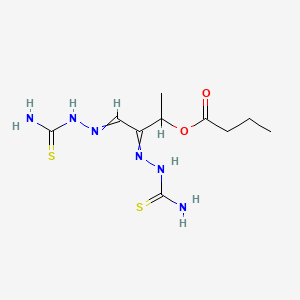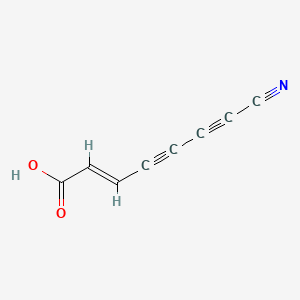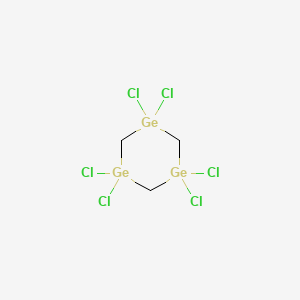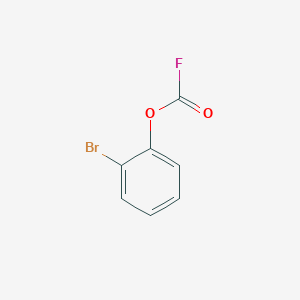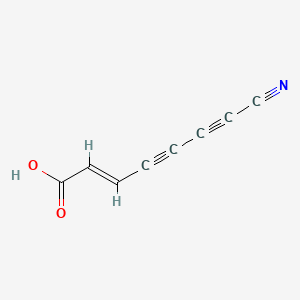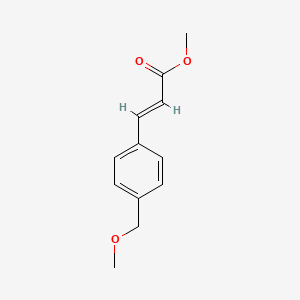
methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or nitration of the phenyl ring
Polymerization: Formation of polymers through radical or anionic polymerization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde
Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane
Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate
Polymerization: Poly(this compound)
Scientific Research Applications
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:
Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.
Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.
Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.
Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI Key |
ZZWDKGJDEKUMRB-BQYQJAHWSA-N |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C/C(=O)OC |
Canonical SMILES |
COCC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


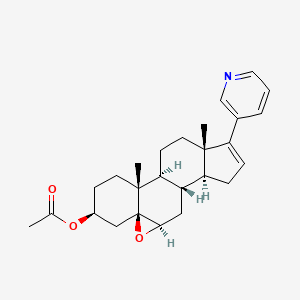
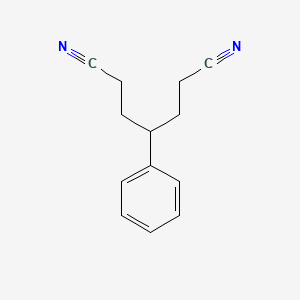
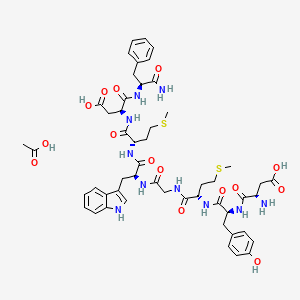
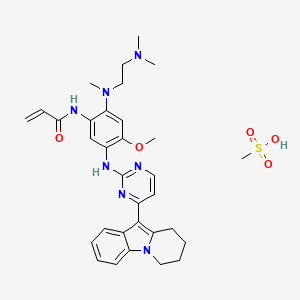
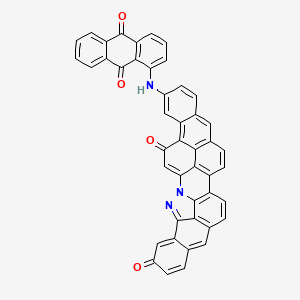
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)


